molecular formula C12H10O2S2 B1337256 2-[(Thien-3-ylmethyl)thio]benzoic acid CAS No. 62688-29-3

2-[(Thien-3-ylmethyl)thio]benzoic acid

Cat. No. B1337256
CAS RN: 62688-29-3
M. Wt: 250.3 g/mol
InChI Key: ZNSHPJTYGIZOKH-UHFFFAOYSA-N
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Description

The compound "2-[(Thien-3-ylmethyl)thio]benzoic acid" is a thienyl derivative of benzoic acid, where a thienyl group is linked to the benzoic acid moiety through a sulfur atom. This structural motif is of interest due to its potential biological activities and its use as a building block in organic synthesis. The papers provided discuss various derivatives of benzoic acid with thiophene-related substituents and their synthesis, characterization, and biological evaluation.

Synthesis Analysis

The synthesis of thiophene derivatives of benzoic acid typically involves the introduction of a thiophene moiety into the benzoic acid framework. For instance, the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives was achieved with significant stereoselectivity and improved yields by employing thiosalicylic acid in the presence of Tetra-n-butylammonium bromide/methanol solvent system . Although the exact synthesis of "2-[(Thien-3-ylmethyl)thio]benzoic acid" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of thiophene derivatives of benzoic acid is characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy. For example, the structure of a benzo[d]thiazole derivative was studied both theoretically and experimentally, with the molecular geometry obtained from X-ray structure determination and optimized using density functional theory (DFT) . Similarly, a complete structural and vibrational analysis of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was carried out using ab initio calculations at the DFT method .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives of benzoic acid can be inferred from their interactions in various reactions. For instance, photocyclization of substituted 2-( benzothien-3-yl)-3-phenylpropenoic acids in the presence of iodine and air afforded a mixture of benzo[b]naphtho[2,1-d]thiophene-6-carboxylic acids and other compounds . This indicates that the thiophene moiety can participate in cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives of benzoic acid are influenced by the nature of the substituents on

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : This compound has been used in the synthesis of complex organic structures. For example, Zadorozhny et al. (2008) explored its use in creating condensed isoquinolines and isoquinoquinazolines, highlighting its utility in producing diverse organic frameworks (Zadorozhny, Kovtunenko, Turov & Kucherenko, 2008).

  • Development of Organic Semiconductors : In a study by Ryu et al. (2023), derivatives of "2-[(Thien-3-ylmethyl)thio]benzoic acid" were synthesized and characterized as active layers for organic field-effect transistors, showing its application in electronic devices (Ryu, Yun, Ryu, Ahn, Kim & Seo, 2023).

  • Biological and Medical Research : The compound has been investigated for its potential in biological and medical applications. For instance, Abdel Ghani and Mansour (2011) conducted a study on the antimicrobial activity of a derivative of this compound, highlighting its potential in combatting bacterial infections (Abdel Ghani & Mansour, 2011).

  • Luminescent Properties in Coordination Polymers : Its derivatives have been utilized in the synthesis of coordination polymers with interesting luminescent properties, as studied by Ren et al. (2008). These properties have implications for material science and photophysical applications (Ren, Liu, Zhang, Shi, Cheng, Liao & Yan, 2008).

  • Use in Organic Chemistry and Material Science : The compound and its derivatives have been the subject of research in the context of organic chemistry and material science, as they offer interesting structural and functional properties useful in these fields.

properties

IUPAC Name

2-(thiophen-3-ylmethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHPJTYGIZOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427890
Record name 2-[(thien-3-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Thien-3-ylmethyl)thio]benzoic acid

CAS RN

62688-29-3
Record name 2-[(thien-3-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(thiophen-3-yl)methyl]sulfanyl}benzoic acid
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